REACTION_CXSMILES
|
FC(F)(F)C1C=CC(C(=O)C)=CC=1.C(O)(=O)C.[Br:18]Br.[Br:20][CH2:21][C:22]([C:24]1[CH:29]=[CH:28][C:27]([C:30]([F:33])([F:32])[F:31])=[CH:26][CH:25]=1)=[O:23]>C(#N)C.O.O>[Br:20][CH:21]([Br:18])[C:22]([C:24]1[CH:29]=[CH:28][C:27]([C:30]([F:31])([F:32])[F:33])=[CH:26][CH:25]=1)=[O:23] |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C(C)=O)(F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
titled compound 41
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
M-CHBr2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was synthesised by the general procedure
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed 3 h
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with CH2Cl2 (50 ml)
|
Type
|
WASH
|
Details
|
the organic layer was washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a solution of NaHCO3 saturated (50 ml) and finally with NaCl solution (50 ml), the organic layer was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by column chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate:hexane (1:8) as eluent
|
Type
|
CUSTOM
|
Details
|
giving two compounds
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)C(F)(F)F)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |